

A Comprehensive Technical Guide to 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

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Compound of Interest

Compound Name: 2,2-Difluoro-1,3-dimethylimidazolidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) has emerged as a potent and versatile deoxofluorinating agent in modern organic synthesis. This technical guide provides a thorough review of DFI, consolidating available literature on its synthesis, physicochemical properties, and applications. Detailed experimental protocols for its preparation and use in the conversion of carbonyls and alcohols to their corresponding fluorinated counterparts are presented. Quantitative data from various reactions are summarized in tabular format for clear comparison. Furthermore, the proposed mechanism of action is illustrated, and a typical experimental workflow is diagrammed to provide a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. **2,2-Difluoro-1,3-dimethylimidazolidine** (DFI) is a nucleophilic fluorinating agent that has gained prominence for its efficacy in deoxofluorination reactions. It serves as a safer and more manageable alternative to other fluorinating agents for converting

alcohols into monofluorides and aldehydes or ketones into gem-difluorides under mild reaction conditions.[1][2] This guide aims to provide an in-depth overview of the synthesis, properties, and applications of DFI.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties of DFI is presented below.

Table 1: Physicochemical and Spectroscopic Data for DFI

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ F ₂ N ₂	[3]
Molecular Weight	136.14 g/mol	[3]
Appearance	Clear liquid	-
Boiling Point	Not specified	-
Density	1.096 g/cm ³	[4]
Flash Point	40 °C	[4]
¹ H NMR (CDCl ₃)	δ (ppm): 3.14 (t, 8H), 2.98 (t, 8H)	[5]
¹³ C NMR (CDCl ₃)	δ (ppm): 143.5 (d, J(C-F) = 248.3 Hz), 125.3 (m), 52.4, 46.6	[5]
¹⁹ F NMR (CDCl ₃)	δ (ppm): -155.17 (s, 4F)	[5]

Synthesis of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

While the seminal paper by Hayashi et al. introduced DFI, a detailed experimental protocol for its synthesis is not readily available in the public domain. However, the synthesis of analogous 2,2-difluoroimidazolidine derivatives has been described and suggests a probable synthetic

route.[6] The general strategy involves the reaction of a 2-chloro-1,3-disubstituted-imidazolidinium salt with a nucleophilic fluoride source.

3.1. General Experimental Protocol for Synthesis

The following is a representative protocol based on the synthesis of similar structures:

- Reagents and Materials:
 - N,N'-1,3-dimesityl-2-chloroimidazolidinium chloride
 - Nucleophilic fluoride source (e.g., Potassium Fluoride)
 - Anhydrous polar aprotic solvent (e.g., Acetonitrile)
 - Inert gas (Nitrogen or Argon)
 - Standard glassware for anhydrous reactions
- Procedure:
 - A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
 - N,N'-1,3-dimesityl-2-chloroimidazolidinium chloride (1.0 eq) is added to the flask under a positive pressure of inert gas.
 - Anhydrous acetonitrile is added to dissolve the starting material.
 - The solution is stirred, and the nucleophilic fluoride source (e.g., KF, 2.5 eq) is added portion-wise.
 - The reaction mixture is stirred at room temperature for a specified time (typically monitored by TLC or NMR).
 - Upon completion, the reaction mixture is filtered to remove inorganic salts.
 - The filtrate is concentrated under reduced pressure.

- The crude product is purified by an appropriate method, such as distillation or column chromatography, to yield the 2,2-difluoroimidazolidine derivative.[6]

Applications in Deoxofluorination Reactions

DFI is primarily utilized for the deoxofluorination of alcohols and carbonyl compounds.

4.1. Deoxofluorination of Aldehydes and Ketones

DFI efficiently converts aldehydes and ketones to their corresponding gem-difluoroalkanes.

Table 2: Deoxofluorination of Aldehydes and Ketones with DFI

Substrate	Product	Yield (%)
Benzaldehyde	(Difluoromethyl)benzene	Not specified
4-Methoxybenzaldehyde	1-(Difluoromethyl)-4-methoxybenzene	Not specified
Cyclohexanone	1,1-Difluorocyclohexane	Not specified
Acetophenone	(1,1-Difluoroethyl)benzene	Not specified

4.2. Deoxofluorination of Alcohols

Primary and secondary alcohols are converted to their corresponding monofluorides using DFI.

Table 3: Deoxofluorination of Alcohols with DFI

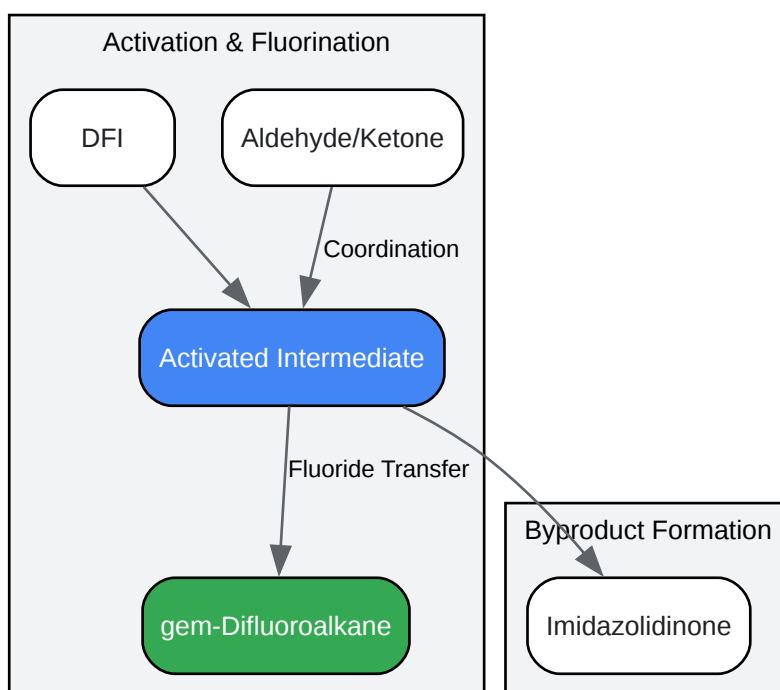
Substrate	Product	Yield (%)
1-Octanol	1-Fluorooctane	Not specified
Cyclohexanol	Fluorocyclohexane	Not specified
Benzyl alcohol	(Fluoromethyl)benzene	Not specified

4.3. General Experimental Protocol for Deoxofluorination

- To a stirred solution of the carbonyl compound or alcohol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add DFI (1.2-1.5 eq) at room temperature.
- The reaction mixture is stirred for the required time (monitored by TLC or GC-MS).
- Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- The mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted with the same organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or distillation to afford the desired fluorinated compound.

Proposed Mechanism of Action and Experimental Workflow

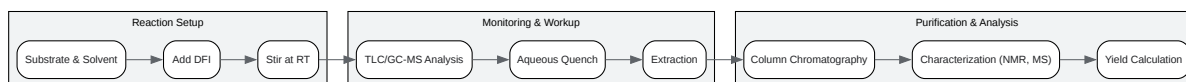
The mechanism of deoxofluorination by DFI is believed to proceed through the activation of the carbonyl or alcohol by the DFI reagent, followed by nucleophilic attack of a fluoride ion.



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Figure 1: Proposed reaction pathway for the deoxofluorination of a carbonyl compound with DFI.

A standard workflow for screening the efficacy of DFI on a new substrate is outlined below.



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Figure 2: A typical experimental workflow for a DFI-mediated deoxofluorination reaction.

Conclusion

2,2-Difluoro-1,3-dimethylimidazolidine is a valuable reagent for deoxofluorination reactions, offering a practical method for the synthesis of monofluorides and gem-difluorides. Its

application under mild conditions makes it an attractive choice for synthetic chemists in various fields, particularly in drug discovery and development. Further research into its full substrate scope and the development of more detailed synthetic protocols will undoubtedly enhance its utility in the scientific community.

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